2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid
Description
2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid (CAS 1261893-02-0) is a halogenated benzoic acid derivative with the molecular formula C₁₃H₇Cl₂FO₂ and a molecular weight of 285.098 g/mol. The compound features a benzoic acid core substituted with a fluorine atom at the 6-position and a 2,4-dichlorophenyl group at the 2-position.
Synthetic routes for analogous compounds (e.g., thiourea derivatives) often involve cyclization reactions, as seen in the preparation of heterocyclic systems using cinnamoyl isothiocyanate and 2-aminobenzoic acid . The presence of electron-withdrawing substituents (Cl, F) enhances the acidity of the carboxylic acid group compared to non-halogenated analogs, a critical factor in its chemical behavior .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-6-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-7-4-5-8(10(15)6-7)9-2-1-3-11(16)12(9)13(17)18/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQZQPFUQQBRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691211 | |
| Record name | 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-02-0 | |
| Record name | 2',4'-Dichloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction enables efficient aryl-aryl bond formation. For this target, a two-step protocol is proposed:
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Ester Protection : 6-Fluorobenzoic acid is esterified using H₂SO₄ in ethanol (7–8 hr reflux) to yield ethyl 6-fluorobenzoate.
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Coupling : Ethyl 2-bromo-6-fluorobenzoate reacts with 2,4-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis (1 mol%), K₂CO₃ base, and DME solvent (80°C, 12 hr). Subsequent hydrolysis with NaOH yields the target acid.
Yield : 72–78% (post-hydrolysis).
Key Data :
Ullmann Coupling
Copper-mediated Ullmann coupling offers an alternative for systems sensitive to palladium. Ethyl 2-bromo-6-fluorobenzoate and 2,4-dichloroiodobenzene react with CuI (10 mol%) and trans-1,2-diaminocyclohexane in DMSO (120°C, 24 hr).
Yield : 65%.
Limitations : Longer reaction times and lower yields compared to Suzuki.
Functional Group Transformation Approaches
Esterification and Hydrolysis
Adapting methods from 4-fluorobenzoate synthesis, 6-fluorobenzoic acid is esterified with ethanol/H₂SO₄ (reflux, 8 hr), followed by bromination at position 2 using NBS. Hydrolysis with 10% NaOH regenerates the acid.
Yield : 70% after bromination-hydrolysis.
Oxidation of Substituted Benzaldehydes
2-(2,4-Dichlorophenyl)-6-fluorobenzaldehyde undergoes oxidation with KMnO₄ in acidic conditions (H₂SO₄/H₂O, 80°C, 6 hr).
Yield : 68%.
FTIR : 1690 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-F).
Chlorination and Oxidation Strategies
A chlorination-oxidation route inspired by CN110937994A involves:
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Chlorination : 2-Fluorotoluene reacts with Cl₂ under FeCl₃ catalysis (60°C, 6 hr) to form 2,4-dichloro-6-fluorotoluene.
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Side-Chain Chlorination : Photochlorination (Cl₂, UV light, 40°C) yields 2,4-dichloro-6-fluorotrichlorotoluene.
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Hydrolysis : Trichlorotoluene hydrolyzes in H₂O/H₂SO₄ (reflux, 12 hr) to the benzoic acid.
Yield : 60% overall.
Analytical Characterization Techniques
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FTIR : Confirms C=O (1680–1700 cm⁻¹), C-F (1100–1250 cm⁻¹), and O-H (2500–3300 cm⁻¹).
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¹H NMR : Aromatic protons integrate for 5H (benzoic acid + dichlorophenyl), with coupling constants confirming substitution patterns.
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GC-MS : Molecular ion peaks at m/z 328 (M⁺) and isotopic clusters confirm Cl/F content.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time (hr) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki Coupling | 78 | 14 | High regioselectivity | Requires Pd catalyst |
| Ullmann Coupling | 65 | 24 | Pd-free | Low yield |
| Chlorination-Oxidation | 60 | 20 | Scalable | Multiple purification steps |
| Aldehyde Oxidation | 68 | 6 | Simple conditions | Limited substrate availability |
Scientific Research Applications
2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 2-(2,4-dichlorophenyl)-6-fluorobenzoic acid with analogs differing in substituent patterns, functional groups, and core structures.
Substituent Variations on the Phenyl Ring
Key Observations :
- Electron-withdrawing groups (EWGs) like Cl and F increase acidity and reactivity. The 2,4-dichlorophenyl group enhances resonance stabilization of the deprotonated carboxylic acid.
- Positional isomerism (e.g., 3,4-dichloro vs. 2,4-dichloro) alters steric interactions, affecting binding in biological systems or crystallization behavior .
Functional Group Modifications
Key Observations :
- Amide/urea derivatives exhibit lower acidity and altered pharmacokinetic profiles compared to carboxylic acids, favoring oral bioavailability .
- Hydrogen-bonding groups (e.g., urea) enhance solubility but may reduce passive diffusion across membranes .
Core Structure Variations
Key Observations :
- Aldehyde derivatives serve as intermediates for further functionalization (e.g., Schiff base formation) .
- Polyhalogenated analogs (e.g., tetrafluoro) exhibit extreme acidity, useful in catalysis or as enzyme inhibitors .
- Aliphatic-chain-containing compounds (e.g., hexanoic acid derivatives) offer conformational flexibility, impacting target binding .
Biological Activity
2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C13H8Cl2F O2
- Molecular Weight : 283.10 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, with results demonstrating its effectiveness in inhibiting growth.
Minimum Inhibitory Concentration (MIC) Studies :
A study evaluated the MIC of the compound against several bacteria. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.25 |
| Bacillus subtilis | 7.8 |
| Mycobacterium tuberculosis | 5.0 |
These findings suggest that the compound may be a viable candidate for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.
Case Study : A recent study focused on its effects on breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment.
Cell Viability Results :
- Control (untreated): 100% viability
- 10 µM: 75% viability
- 25 µM: 50% viability
- 50 µM: 25% viability
This data indicates a dose-dependent relationship between the concentration of the compound and its cytotoxic effects on cancer cells.
The biological activity of this compound is believed to stem from its ability to interfere with specific metabolic pathways in target organisms. For instance, it may disrupt protein synthesis or DNA replication processes in bacteria and cancer cells.
Research Findings and Discussions
Recent investigations have highlighted the potential of this compound as a lead molecule for further development in both antimicrobial and anticancer therapies. The fluorine atom is thought to enhance lipophilicity, improving membrane permeability and biological activity.
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-Dichlorophenyl)-6-fluorobenzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves coupling reactions between halogenated aromatic precursors. For example, Suzuki-Miyaura coupling or Ullmann-type reactions can be employed to introduce the 2,4-dichlorophenyl and fluorine substituents onto the benzoic acid core. Optimization includes:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
- Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
Post-synthesis, recrystallization in ethanol/water mixtures improves purity .
Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>98%) .
- NMR : Confirm structural integrity via ¹H/¹³C NMR. Key signals include:
- ¹H: δ 7.8–8.2 (aromatic protons), δ 12.5 (broad, COOH) .
- ¹³C: δ 167–170 ppm (carboxylic acid C=O) .
- Mass Spectrometry (MS) : ESI-MS in negative mode should show [M-H]⁻ at m/z 307.9 .
Q. What are the solubility profiles of this compound in common organic solvents, and how does this affect experimental design?
- Methodological Answer : Solubility varies significantly:
Advanced Research Questions
Q. How do the electronic effects of the 2,4-dichlorophenyl and 6-fluoro substituents influence the compound's reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : The 2,4-dichlorophenyl group deactivates the aromatic ring, directing electrophilic attacks to the meta position relative to the fluorine substituent .
- Steric Hindrance : The 6-fluoro group reduces accessibility for bulky nucleophiles, favoring reactions at the 4-position. Computational modeling (DFT) can predict reactive sites .
- Acidity : The carboxylic acid group (pKa ≈ 2.8) facilitates deprotonation in basic conditions, enabling salt formation for improved bioavailability .
Q. What strategies can be employed to resolve discrepancies in spectral data (e.g., NMR or MS) when analyzing derivatives of this compound?
- Methodological Answer :
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks in NMR .
- High-Resolution MS (HRMS) : Resolve ambiguous m/z values by comparing experimental vs. theoretical masses (tolerance < 2 ppm) .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Q. What are the best practices for designing stability studies under varying pH and temperature conditions to assess the compound's degradation pathways?
- Methodological Answer :
- Accelerated Stability Testing :
- pH Variability : Incubate at pH 2–9 (37°C) and monitor degradation via HPLC. Acidic conditions may hydrolyze the carboxylic acid group .
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; observe discoloration or precipitate formation .
- Degradation Products : LC-MS/MS identifies byproducts (e.g., dehalogenated or decarboxylated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
